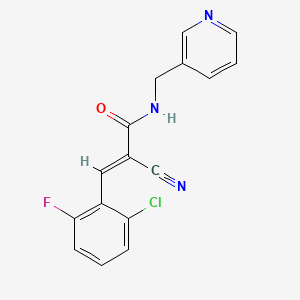
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, commonly known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is crucial for regulating the flow of salt and water across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other related diseases.
Mecanismo De Acción
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 specifically targets the ATP-binding site of the (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide protein, which is essential for its function as a chloride ion channel. By binding to this site, (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 inhibits the opening of the (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide channel, leading to a reduction in chloride ion transport across epithelial membranes. This mechanism of action has been extensively studied using electrophysiological and biochemical techniques, providing insights into the molecular basis of (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide inhibition by (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172.
Biochemical and Physiological Effects:
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been shown to increase the stability and activity of mutant (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide proteins, leading to improved chloride ion transport across epithelial membranes. It has also been shown to inhibit the activity of wild-type (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, which may have therapeutic implications in other diseases where (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide activity is dysregulated. (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been tested in various preclinical models of cystic fibrosis and related diseases, demonstrating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening assays. It is also highly specific for (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, with minimal off-target effects. However, (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has some limitations, including its relatively low potency and the potential for non-specific binding to other proteins. These limitations must be taken into account when designing experiments using (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172. One area of focus is the optimization of its potency and selectivity for (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, which may improve its therapeutic potential. Another area of research is the development of novel (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide inhibitors that target different sites on the (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide protein. Additionally, (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 may have potential applications in other diseases where (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide activity is dysregulated, such as secretory diarrhea and polycystic kidney disease. Further studies are needed to fully understand the potential of (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 as a therapeutic agent.
Métodos De Síntesis
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 can be synthesized using a multi-step synthetic route that involves the condensation of 2-chloro-6-fluorobenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding enamine. The enamine is then reacted with cyanoacetic acid to yield the desired product. The synthesis of (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been optimized to improve its yield and purity, making it a suitable candidate for further research and development.
Aplicaciones Científicas De Investigación
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. It has been shown to increase the stability and activity of mutant (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide proteins, leading to improved chloride ion transport across epithelial membranes. (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has also been shown to inhibit the activity of wild-type (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, which may have therapeutic implications in other diseases where (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide activity is dysregulated, such as secretory diarrhea and polycystic kidney disease.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-14-4-1-5-15(18)13(14)7-12(8-19)16(22)21-10-11-3-2-6-20-9-11/h1-7,9H,10H2,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAFGFTRNEATE-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)
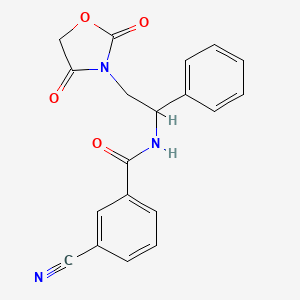

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
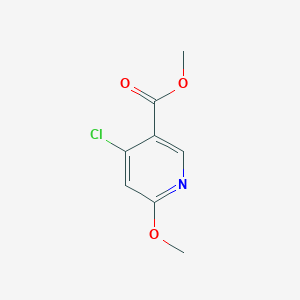
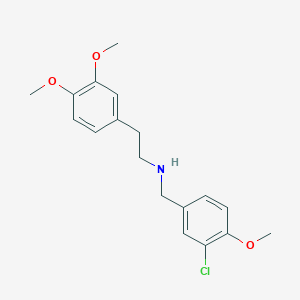
![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)
![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)
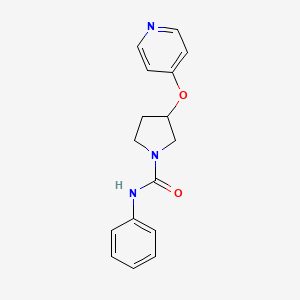
![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)